4-(thiophene-2-carbonyl)phenol
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Overview
Description
4-(Thiophene-2-carbonyl)phenol is an organic compound characterized by the presence of a thiophene ring attached to a phenol group via a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophene-2-carbonyl)phenol typically involves the acylation of phenol with thiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophene-2-carbonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(thiophene-2-carbonyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the phenol group.
4-Hydroxybenzaldehyde: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Similar structure but lacks the phenol group and has an aldehyde instead of a carbonyl group.
Uniqueness: 4-(Thiophene-2-carbonyl)phenol is unique due to the combination of the thiophene ring and phenol group, which imparts distinct chemical and physical properties
Properties
CAS No. |
38281-73-1 |
---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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